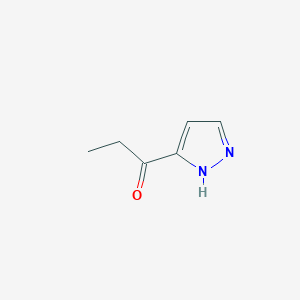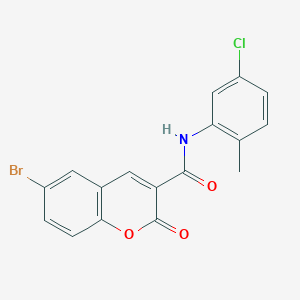
6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as BRD4 inhibitor, is a chemical compound used in scientific research. This compound is known for its ability to inhibit the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. The inhibition of BRD4 has been linked to various biological processes, including inflammation, cancer, and viral infections. In
Wirkmechanismus
The mechanism of action of 6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, specifically this compound. This compound is a transcriptional regulator that plays a critical role in the regulation of gene expression. By inhibiting this compound, this compound can lead to the suppression of various biological processes, including inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. Studies have shown that the inhibition of this compound by this compound can lead to the suppression of inflammation, cancer cell growth, and viral replication. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide in lab experiments include its ability to inhibit this compound, leading to the suppression of various biological processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, the limitations of using this compound include its potential toxicity and lack of specificity for this compound.
Zukünftige Richtungen
There are several future directions for the use of 6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide in scientific research. One potential direction is the development of more specific this compound inhibitors that can target specific domains of the protein. Additionally, this compound could be used in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, future research could explore the potential use of this compound in the treatment of viral infections, such as COVID-19.
Synthesemethoden
The synthesis of 6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the reaction between 2-naphthoic acid and thionyl chloride in the presence of dimethylformamide (DMF) to form 2-naphthoyl chloride. The 2-naphthoyl chloride is then reacted with 6-bromo-2-hydroxychromene-3-carboxamide in the presence of triethylamine and chloroform to form this compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively used in scientific research to study the role of this compound in various biological processes. The inhibition of this compound has been linked to the regulation of gene expression, cellular differentiation, and cell cycle progression. Studies have shown that the inhibition of this compound by this compound can lead to the suppression of inflammation, cancer cell growth, and viral replication.
Eigenschaften
IUPAC Name |
6-bromo-N-naphthalen-2-yl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-15-6-8-18-14(9-15)11-17(20(24)25-18)19(23)22-16-7-5-12-3-1-2-4-13(12)10-16/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQGOUVHWSTONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)




![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)




![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
